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molecular formula C7H10 B019928 1-HEPTEN-4-YNE CAS No. 19781-78-3

1-HEPTEN-4-YNE

Cat. No. B019928
M. Wt: 94.15 g/mol
InChI Key: MXAOTVQVMJKVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975216

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C.CC.[CH3:4]CC.[CH3:7][CH2:8]CC.[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH2:14]CCCC>CCCCCC>[CH4:4].[CH3:7][CH3:8].[CH3:11][CH2:12][CH3:13].[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C(CCC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04975216

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C.CC.[CH3:4]CC.[CH3:7][CH2:8]CC.[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH2:14]CCCC>CCCCCC>[CH4:4].[CH3:7][CH3:8].[CH3:11][CH2:12][CH3:13].[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C(CCC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04975216

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C.CC.[CH3:4]CC.[CH3:7][CH2:8]CC.[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH2:14]CCCC>CCCCCC>[CH4:4].[CH3:7][CH3:8].[CH3:11][CH2:12][CH3:13].[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C(CCC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04975216

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C.CC.[CH3:4]CC.[CH3:7][CH2:8]CC.[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH2:14]CCCC>CCCCCC>[CH4:4].[CH3:7][CH3:8].[CH3:11][CH2:12][CH3:13].[CH2:11]([S:19]([OH:22])(=[O:21])=[O:20])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)O
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C(CCC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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